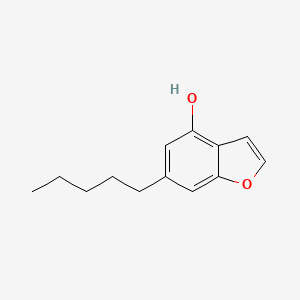![molecular formula C12H19NO3 B11771814 (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[211]hexane is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an acetyl group and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction is often facilitated by photochemical conditions, using ultraviolet light to drive the formation of the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the acetyl group or modify other functional groups.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
科学的研究の応用
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts, leveraging its stability and reactivity.
作用機序
The mechanism by which (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane exerts its effects is primarily through its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the nitrogen atom, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core structure but differ in their functional groups and substituents.
Bicyclo[3.1.0]hexanes: These compounds have a similar bicyclic framework but with different ring sizes and connectivity.
Uniqueness
What sets (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane apart is its specific stereochemistry and the presence of both acetyl and Boc groups. This combination of features provides unique reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-7(14)9-8-5-12(9,13-6-8)10(15)16-11(2,3)4/h8-9,13H,5-6H2,1-4H3/t8-,9-,12-/m1/s1 |
InChIキー |
QFAKIWXXHBCNHM-KBVBSXBZSA-N |
異性体SMILES |
CC(=O)[C@@H]1[C@@H]2C[C@]1(NC2)C(=O)OC(C)(C)C |
正規SMILES |
CC(=O)C1C2CC1(NC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)












